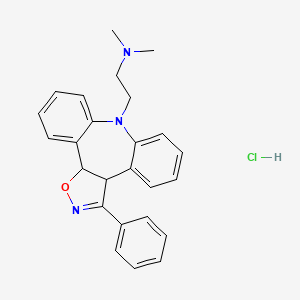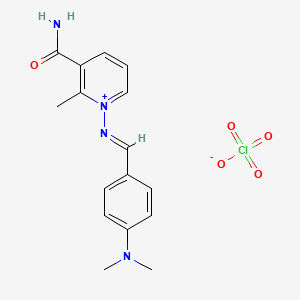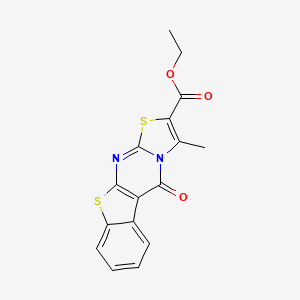![molecular formula C21H45NO4 B12694865 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol CAS No. 85068-68-4](/img/structure/B12694865.png)
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol is a chemical compound with the molecular formula C21H45NO4 . It is characterized by the presence of a dodecyloxy group, a hydroxyethoxy group, and an aminoethanol group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol typically involves the reaction of dodecyl alcohol with propylene oxide to form 3-(dodecyloxy)propanol. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to yield the final product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols and amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol is utilized in a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Applied in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol involves its ability to reduce surface tension and form micelles. This property is crucial in its role as a surfactant, where it helps to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the dispersion and stabilization of various compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[3-(Dodecyloxy)propyl][2-(2-methoxyethoxy)ethyl]amino]ethanol
- 2-[[3-(Dodecyloxy)propyl][2-(2-ethoxyethoxy)ethyl]amino]ethanol
Uniqueness
Compared to similar compounds, 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct surfactant properties. Its ability to form stable micelles and interact with a wide range of compounds makes it particularly valuable in both research and industrial applications .
Propriétés
Numéro CAS |
85068-68-4 |
|---|---|
Formule moléculaire |
C21H45NO4 |
Poids moléculaire |
375.6 g/mol |
Nom IUPAC |
2-[3-dodecoxypropyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol |
InChI |
InChI=1S/C21H45NO4/c1-2-3-4-5-6-7-8-9-10-11-18-25-19-12-13-22(14-16-23)15-20-26-21-17-24/h23-24H,2-21H2,1H3 |
Clé InChI |
KKUDUPMJXGXXKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCCN(CCO)CCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


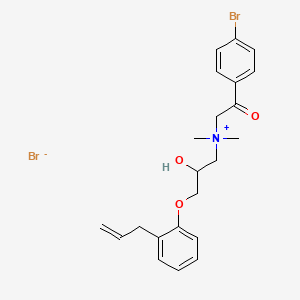
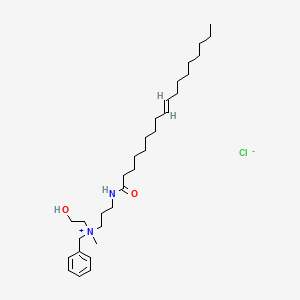

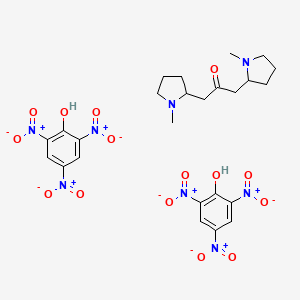

![Anthra[1,2-c]benzimidazo[2,1-i]benzo[lmn][2,8]phenanthroline-5,9,20(6H)-trione](/img/structure/B12694809.png)
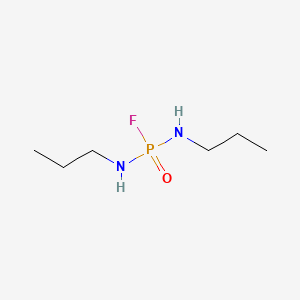


![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
